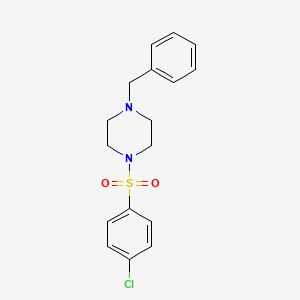

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene

Description

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene is a synthetic organic compound characterized by a benzene ring substituted with a chlorine atom at the 4-position and a sulfonyl group connected to a piperazine ring. The piperazine moiety is further modified with a benzyl group (C₆H₅CH₂-) at its nitrogen atom. This structure confers unique physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The sulfonyl group enhances stability and polarity, while the benzyl substituent contributes to lipophilicity, influencing bioavailability and interaction with biological targets .

Properties

IUPAC Name |

1-benzyl-4-(4-chlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZZSVCCBZWMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative under controlled conditions to introduce the sulfonyl group. The final step involves the chlorination of the benzene ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: The benzylpiperazine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula CHClNOS and features a sulfonamide group attached to a benzene ring, which is known to enhance biological activity. Its structure can be visualized as follows:

- Benzene Ring : Central aromatic structure.

- Chloro Group : Enhances reactivity and solubility.

- Benzylpiperazine : A pharmacophore that contributes to its interaction with biological targets.

Chemokine Receptor Antagonism

Research indicates that 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene acts as an antagonist for chemokine receptors, particularly CCR1. This receptor plays a crucial role in inflammatory responses and immune system regulation. The compound has shown efficacy in:

- Rheumatoid Arthritis : Reducing inflammation by inhibiting leukocyte recruitment.

- Multiple Sclerosis : Modulating immune responses to prevent demyelination.

- Cancer Treatment : Targeting pathways involved in tumor progression and metastasis .

Antimicrobial Activity

Studies have demonstrated that compounds similar to 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents, particularly against resistant strains .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. The results indicated that it possesses a significant inhibitory effect on cell proliferation, making it a candidate for further development in cancer therapeutics.

In Vivo Studies

Animal models have shown promising results in using this compound for treating inflammatory diseases. For instance, administration in models of arthritis resulted in reduced swelling and joint damage, highlighting its therapeutic potential .

Synthetic Methodologies

The synthesis of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene typically involves:

- Formation of Benzylpiperazine : Using piperazine derivatives with benzyl groups.

- Sulfonation Reaction : Introducing the sulfonamide group through electrophilic substitution reactions.

- Chlorination : Adding the chloro group to enhance reactivity.

These steps can be optimized for yield and purity, making the compound accessible for research purposes .

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The benzylpiperazine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonyl-piperazine derivatives. Below is a detailed comparison with key analogs:

Structural Variations and Molecular Properties

*Estimated based on structural analysis.

Key Observations:

Ethyl-linked sulfonamides (e.g., ) introduce additional polar groups, improving solubility but requiring higher molecular weights.

Biological Activity :

- Pyrimidinyl and pyridyl derivatives (e.g., ) exhibit heterocycle-driven interactions with enzymes (e.g., kinases, CFTR), highlighting the role of nitrogen atoms in hydrogen bonding.

- Tetradifon , lacking a piperazine ring, demonstrates that sulfonyl-chlorophenyl motifs alone suffice for pesticidal activity, likely through oxidative stress induction in mites.

Synthetic Accessibility: Benzyl and pyridyl groups are typically introduced via nucleophilic substitution or coupling reactions, while pyrimidinyl substituents may require transition-metal catalysis . Dual sulfonamide structures (e.g., ) involve multi-step syntheses, increasing complexity compared to monosubstituted analogs.

Physicochemical and Pharmacokinetic Profiles

Discussion:

Biological Activity

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

- Molecular Formula : C17H19ClN2O2S

- IUPAC Name : 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene

- CAS Number : 324067-21-2

The biological activity of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene primarily involves its interaction with various biological targets:

- Antiviral Activity : As an intermediate in the synthesis of antiretroviral medications, it plays a role in inhibiting viral replication pathways. Its sulfonamide group is known to enhance binding affinity to viral proteins, potentially disrupting their function.

- Anticancer Potential : The compound has been studied for its ability to inhibit cell proliferation. Research indicates that it may interfere with key signaling pathways involved in cancer cell growth, particularly through inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .

Antimicrobial Properties

Research has indicated that derivatives of sulfonamide compounds exhibit antimicrobial activity. The presence of the piperazine moiety may enhance this effect by interacting with bacterial enzymes or receptors .

Case Studies

-

Antiviral Efficacy :

- A study demonstrated that compounds similar to 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene showed significant antiviral activity against HIV by inhibiting reverse transcriptase, a key enzyme in the viral life cycle.

-

Cancer Cell Line Studies :

- In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .

Research Findings

Q & A

Q. What are the established synthetic routes for 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 4-benzylpiperazine under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

Optimization Tips : - Control reaction temperature (0–5°C for exothermic steps) to minimize side reactions.

- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride intermediates .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-Bz-piperazine, Et₃N, DCM, 0°C → RT, 12h | 65–75% | >95% |

| Purification | Silica gel (70–230 mesh), EtOAc/Hex (1:3 → 1:1) | — | >99% |

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and benzyl protons (δ 4.3 ppm).

- ¹³C NMR : Sulfonyl group (δ ~115–120 ppm), aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 395.8 (calculated for C₁₇H₁₈ClN₂O₂S).

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

Methodological Answer:

- LogP : ~3.2 (calculated), indicating moderate lipophilicity.

- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions (test stability over 24h at 4°C).

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

- Substituent Variation : Modify benzyl or piperazine groups (e.g., fluorobenzyl in ) to assess impact on target binding.

- In Vitro Assays : Test against kinases (e.g., tyrosine kinases) or GPCRs (e.g., dopamine receptors) using competitive binding assays.

- Data Analysis : Correlate IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors .

Q. Example SAR Table

| Derivative | R-Group Modification | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 4-Benzyl | 120 ± 15 |

| Derivative A | 4-Fluorobenzyl | 85 ± 10 |

| Derivative B | 4-Methoxybenzyl | >500 |

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å).

- Pharmacophore Mapping : Identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions (chlorophenyl) .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Experimental Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and Western blot for target modulation.

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or batch effects .

Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?

Methodological Answer:

- Flow Chemistry : Continuous synthesis of sulfonamide intermediates reduces purification steps.

- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenolysis of protecting groups (e.g., benzyl) with >90% yield .

Q. How are reactive intermediates characterized during synthesis?

Methodological Answer:

- In Situ Monitoring : ReactIR tracks sulfonyl chloride formation (peak at 1370 cm⁻¹).

- LC-MS : Identifies transient species (e.g., sulfonic acid byproduct at m/z 210.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.